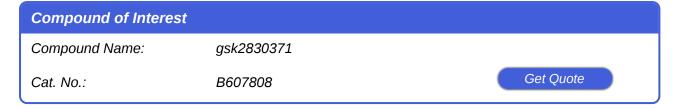


# Preclinical Profile of GSK2830371: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3][4] By inhibiting Wip1, GSK2830371 restores and enhances the tumor-suppressive functions of p53, making it a promising therapeutic agent for cancers with wild-type p53.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of GSK2830371, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed experimental protocols.

## **Mechanism of Action**

**GSK2830371** functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its substrates, which include key proteins in the DNA damage response and p53 signaling pathways.[1][6]

The primary consequence of Wip1 inhibition by **GSK2830371** is the sustained phosphorylation and activation of p53 at serine 15 (Ser15).[2][5] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of its downstream target genes, such as p21.[2][7]



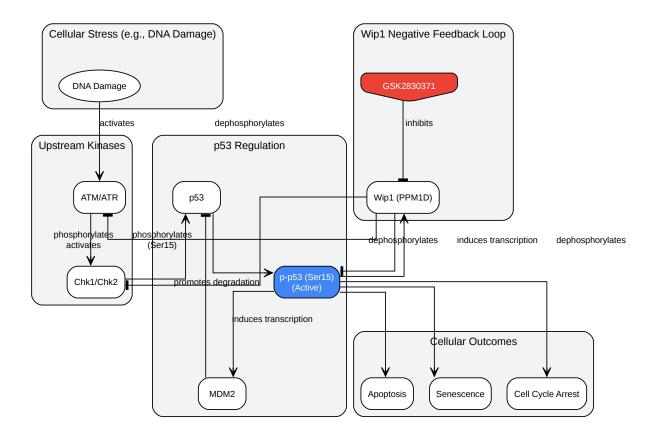
The activation of the p53 pathway ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][3]

Furthermore, Wip1 dephosphorylates other critical proteins involved in the DNA damage response, including ATM, Chk1, Chk2, and yH2AX.[5][6] Inhibition of Wip1 by **GSK2830371** therefore leads to the hyperphosphorylation and activation of these proteins, amplifying the cellular response to DNA damage.[3][5]

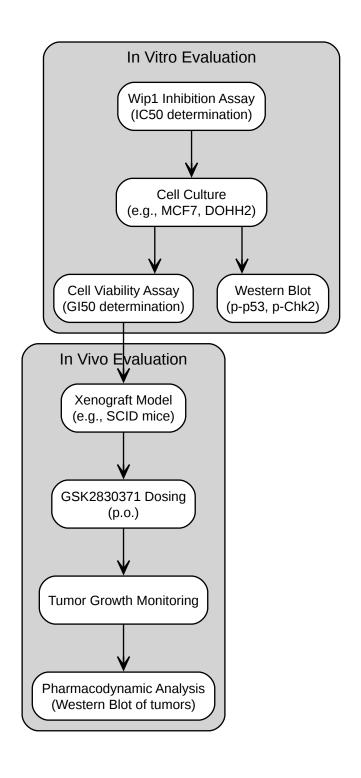
## **Signaling Pathway**

The following diagram illustrates the Wip1-p53 signaling pathway and the mechanism of action of **GSK2830371**.









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